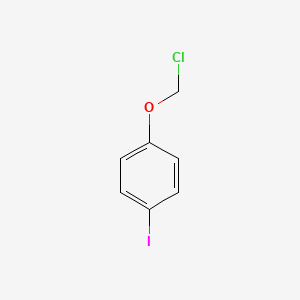

1-(Chloromethoxy)-4-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClIO |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

1-(chloromethoxy)-4-iodobenzene |

InChI |

InChI=1S/C7H6ClIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |

InChI Key |

IVVCNPDSHFTQPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloromethoxy 4 Iodobenzene

Direct Synthesis Approaches: Optimization and Mechanistic Considerations

The direct synthesis of 1-(chloromethoxy)-4-iodobenzene can be strategically approached in two primary ways: the formation of the chloromethyl ether moiety on a pre-existing iodinated aromatic ring, or the introduction of the iodo substituent onto an aryl chloromethyl ether.

Formation of the Chloromethyl Ether Moiety

The most common route for the synthesis of this compound involves the chloromethylation of 4-iodophenol (B32979). This reaction, a variant of the Blanc chloromethylation, typically utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orgchem-soc.si

The reaction mechanism proceeds via the protonation of formaldehyde by the strong acid, which makes the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of 4-iodophenol then attacks the activated formaldehyde, leading to the formation of a hydroxymethyl intermediate. Subsequent reaction with hydrogen chloride converts the hydroxymethyl group into the desired chloromethyl ether. chem-soc.si

Optimization of this reaction is crucial to maximize the yield of the desired product and minimize the formation of byproducts, most notably the diarylmethane derivative resulting from the reaction of the product with another molecule of 4-iodophenol. Key parameters to control include temperature, reaction time, and the choice of catalyst. Higher temperatures and prolonged reaction times tend to favor the formation of the diarylmethane byproduct. nih.gov

| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| ZnCl₂ | Paraformaldehyde, HCl (gas) | Dichloromethane | 25-30 | 4-6 | Moderate to Good | Classic Blanc-type conditions. Yield is sensitive to reaction time to avoid diarylmethane formation. |

| H₂SO₄ | Paraformaldehyde, HCl | None | 0-10 | 2-3 | Good | Sulfuric acid can be used for deactivated aromatics, but may lead to sulfonation with activated substrates. nih.gov |

| Phase Transfer Catalyst (e.g., PEG-800) | Paraformaldehyde, HCl | Aqueous/Organic | 50 | 8 | Good | Offers a greener alternative by using aqueous media and improving reaction efficiency. researchgate.net |

Interactive Data Table: Chloromethylation of Phenol (B47542) Derivatives This table is for illustrative purposes based on general findings for phenol chloromethylation and should be adapted for 4-iodophenol.

Introduction of the Iodoaryl Substituent

An alternative direct approach is the electrophilic iodination of chloromethoxybenzene. The chloromethoxy group is an ortho-, para-directing group, meaning the iodine will be introduced at the position para to the ether linkage, yielding the desired this compound.

Elemental iodine (I₂) itself is generally unreactive towards aromatic rings and requires an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I⁺. Common oxidizing agents include hydrogen peroxide, nitric acid, or metal salts. libretexts.org Iodine monochloride (ICl) can also be employed as a more reactive source of electrophilic iodine. libretexts.org

The reaction mechanism involves the attack of the electron-rich aromatic ring of chloromethoxybenzene on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores the aromaticity and yields the final iodinated product. The regioselectivity is governed by the directing effect of the chloromethoxy group.

| Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| I₂ | H₂O₂ | Acetic Acid | Room Temp | 12-24 | Good | A common and relatively mild method for iodination of activated rings. researchgate.net |

| ICl | None | Dichloromethane | 0 to Room Temp | 2-4 | Good to Excellent | ICl is a more reactive iodinating agent. |

| NIS | TfOH | Acetonitrile | Room Temp | 1-2 | High | N-Iodosuccinimide (NIS) activated by a strong acid like triflic acid (TfOH) is highly effective. |

Interactive Data Table: Iodination of Aryl Ethers This table is for illustrative purposes based on general findings for aryl ether iodination and should be adapted for chloromethoxybenzene.

Novel Precursor Pathways and Derivatization Strategies

Beyond the direct two-step syntheses, novel pathways involving different precursors and derivatization strategies can offer alternative routes to this compound.

One conceptual approach involves the synthesis of a precursor with a functional group that can be later converted to the chloromethoxy group. For instance, starting with 4-iodophenol, one could first introduce a methoxymethyl (MOM) ether protecting group. While the standard MOM protection uses chloromethyl methyl ether, alternative, safer methods for its in-situ generation from dimethoxymethane (B151124) and an acyl chloride are available. acs.orggoogle.comorganic-chemistry.org This MOM-protected 4-iodophenol could then be subjected to a chlorination reaction, although selective chlorination of the methyl group of the MOM ether without affecting the aromatic ring would be a significant challenge.

Another strategy could involve the synthesis of a more complex precursor that already contains the necessary carbon-oxygen-carbon framework. For example, a precursor like 1-iodo-4-(methoxymethoxy)benzene (B1312001) could be synthesized and then selectively chlorinated.

Derivatization strategies can also be envisioned starting from a different iodinated precursor. For example, 4-iodobenzyl alcohol could be a starting point. Conversion of the alcohol to the corresponding chloromethyl derivative is a standard transformation, but this would yield 1-(chloromethyl)-4-iodobenzene, a structural isomer, not the target compound. However, this highlights the importance of the correct placement of the oxygen atom in the precursor.

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes.

A key area of concern is the use of hazardous reagents and solvents. Chloromethyl methyl ether, often used in chloromethylation, is a known carcinogen. organic-chemistry.org Therefore, synthetic routes that avoid its use or generate it in situ in a controlled manner are highly desirable. The use of formaldehyde and HCl, while common, also poses safety risks.

Greener alternatives to traditional chlorinated solvents are being explored. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and are considered more environmentally friendly than solvents like dichloromethane. researchgate.netresearchgate.net

Phase-transfer catalysis (PTC) represents another green approach, particularly for chloromethylation reactions. By using a phase-transfer catalyst, the reaction can often be carried out in aqueous media, reducing the need for volatile organic solvents. researchgate.net

In the context of iodination, enzymatic methods offer a promising green alternative. For example, laccase-catalyzed iodination of phenols using potassium iodide as the iodine source and aerial oxygen as the oxidant has been reported. researchgate.net This approach avoids the use of harsh oxidizing agents. Additionally, the use of hydrogen peroxide as an oxidant in iodination reactions is considered a green choice as its only byproduct is water. researchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation (e.g., diarylmethane in chloromethylation). |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents like pre-formed chloromethyl methyl ether. organic-chemistry.org |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like 2-MeTHF or CPME. researchgate.netresearchgate.net Utilizing water as a solvent where possible, for instance in PTC reactions. researchgate.net |

| Design for Energy Efficiency | Developing catalytic processes that can be run at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Employing solvents derived from biomass, such as 2-MeTHF. researchgate.net |

| Reduce Derivatives | Developing direct synthetic routes that avoid the need for protecting groups. |

| Catalysis | Using catalytic reagents (e.g., Lewis acids, phase-transfer catalysts, enzymes) in small amounts rather than stoichiometric reagents. |

| Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |

Interactive Data Table: Green Chemistry Approaches

Elucidation of Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions of the Chloromethoxy Group

The chloromethyl ether functionality, -OCH2Cl, is a key reactive site in 1-(chloromethoxy)-4-iodobenzene for nucleophilic substitution reactions. The high electronegativity of the chlorine atom, coupled with the adjacent oxygen, makes the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide array of nucleophiles.

SN1 and SN2 Pathways: Kinetic and Stereochemical Investigations

The mechanism of nucleophilic substitution at the chloromethoxy group can proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

SN1 Pathway: This pathway involves a two-step mechanism initiated by the slow, rate-determining departure of the chloride leaving group to form a resonance-stabilized oxocarbenium ion intermediate. The presence of the p-iodophenyl group can influence the stability of this intermediate. The subsequent step involves the rapid attack of a nucleophile on the carbocation. Kinetically, SN1 reactions are first-order, with the rate depending solely on the concentration of the substrate. If the substitution were to occur at a chiral center, this pathway would typically result in racemization due to the planar nature of the carbocation intermediate.

SN2 Pathway: In contrast, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous displacement of the chloride ion. This pathway results in an inversion of stereochemistry at the reaction center. The kinetics of SN2 reactions are second-order, being dependent on the concentrations of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents generally favor the SN2 mechanism.

Reactivity with Diverse Nucleophiles

The electrophilic nature of the chloromethoxy group allows it to react with a variety of nucleophiles, leading to the formation of diverse functionalized products. While specific experimental data for this compound is sparse, its reactivity can be predicted based on the known behavior of similar chloromethyl ethers.

| Nucleophile | Typical Reagent | Expected Product Structure |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(Hydroxymethoxy)-4-iodobenzene |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Iodo-4-(methoxymethoxy)benzene (B1312001) |

| Phenoxide | Sodium Phenoxide (NaOPh) | 1-Iodo-4-(phenoxymethoxy)benzene |

| Carboxylate | Sodium Acetate (NaOAc) | (4-Iodophenoxy)methyl acetate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Iodo-4-((phenylthio)methoxy)benzene |

| Amine | Ammonia (NH₃) | (4-Iodophenoxy)methanamine |

| Cyanide | Sodium Cyanide (NaCN) | (4-Iodophenoxy)acetonitrile |

Aryl Halide Reactivity in Cross-Coupling Reactions

The presence of the iodine atom on the aromatic ring makes this compound an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the aryl halides, facilitating oxidative addition to the metal center, which is often the rate-determining step in the catalytic cycle.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are extensively used to form new carbon-carbon bonds utilizing aryl halides.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of biaryl compounds. The reactivity of aryl iodides in Suzuki couplings is generally high, allowing for reactions to proceed under mild conditions.

| Coupling Partner | Catalyst System | Base | Expected Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 4'-(Chloromethoxy)-1,1'-biphenyl |

| Thiophene-2-boronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | 2-(4-(Chloromethoxy)phenyl)thiophene |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. The reaction typically employs a palladium catalyst and a base to regenerate the active catalyst. The regioselectivity of the Heck reaction is influenced by the nature of the substituents on the alkene.

| Alkene | Catalyst System | Base | Expected Product |

| Styrene | Pd(OAc)₂ | Et₃N | (E)-1-(Chloromethoxy)-4-styrylbenzene |

| Methyl Acrylate | Pd(PPh₃)₄ | NaOAc | Methyl (E)-3-(4-(chloromethoxy)phenyl)acrylate |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free Sonogashira protocols have also been developed.

| Alkyne | Catalyst System | Base | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(Chloromethoxy)-4-(phenylethynyl)benzene |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | 1-(Chloromethoxy)-4-(hex-1-yn-1-yl)benzene |

Copper-Mediated and Other Transition Metal-Catalyzed Processes

Beyond palladium, copper-catalyzed reactions have historically been important for aryl halide functionalization and continue to be developed.

Ullmann Condensation: This classic reaction, traditionally using copper powder or copper salts at high temperatures, can form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Modern modifications have led to milder reaction conditions.

Other Metals: Catalytic systems based on other transition metals like nickel and iron are also being explored for cross-coupling reactions of aryl halides, often offering different reactivity profiles and being more cost-effective alternatives to palladium.

Radical Reactions and Single-Electron Transfer Processes

The relatively weak carbon-iodine bond in this compound can be susceptible to homolytic cleavage under certain conditions, initiating radical reactions.

Free-radical halogenation is a type of halogenation. This chemical reaction is typical of alkanes and alkyl-substituted aromatics under application of UV light. The process proceeds via a free-radical chain mechanism. The reaction can be initiated by UV light or radical initiators. The resulting aryl radical is a highly reactive intermediate that can participate in various transformations.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, and the reactivity of this compound in these reactions is dictated by the electronic and steric nature of its two substituents: the 4-iodo group and the 1-chloromethoxy group. mdpi.comwikipedia.org The dynamics of substitution are a direct consequence of the ability of these groups to activate or deactivate the benzene (B151609) ring towards electrophilic attack and to direct the incoming electrophile to specific positions.

The methoxy (B1213986) portion of the chloromethoxy group (-OCH₂Cl) is an activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. organicchemistrytutor.com This resonance effect is particularly pronounced at the ortho and para positions relative to the substituent. Consequently, activating groups generally accelerate the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step of the reaction. The arenium ion then loses a proton to a base to restore the aromaticity of the ring, yielding the substituted product.

For this compound, attack at the ortho position (C2 or C6) would lead to a more stable arenium ion intermediate compared to attack at the meta position (C3 or C5). This is because the positive charge in the ortho-substituted intermediate can be delocalized onto the oxygen atom of the chloromethoxy group, providing an additional and highly stable resonance contributor. Attack at the meta position does not allow for this direct resonance stabilization by the oxygen atom.

Table 1: Predicted Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₂Cl | 1 | Activating (Resonance) | Ortho, Para |

| -I | 4 | Deactivating (Inductive) | Ortho, Para |

Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Electrophilic Synthon

The high reactivity of the α-chloro ether functionality makes 1-(chloromethoxy)-4-iodobenzene an effective alkylating agent. The carbon-chlorine bond is readily cleaved due to the stabilizing effect of the adjacent oxygen atom, which can donate a lone pair of electrons, facilitating the departure of the chloride leaving group. This property is central to its role as an electrophilic synthon for forming new bonds with various nucleophiles.

The electrophilic chloromethyl carbon is susceptible to attack by carbon-based nucleophiles, enabling the construction of new carbon-carbon bonds. A primary application in this context is the Friedel-Crafts-type alkylation of electron-rich aromatic and heteroaromatic systems. In the presence of a Lewis acid catalyst, this compound can generate a highly reactive (4-iodophenoxy)methylium ion intermediate, which then undergoes electrophilic aromatic substitution to form diarylmethane-type structures.

Furthermore, organometallic reagents such as Grignard reagents or organocuprates can displace the chloride to forge new C-C bonds, attaching the (4-iodophenoxy)methyl moiety to a variety of alkyl, alkenyl, or aryl scaffolds. These reactions provide a direct pathway to elaborate carbon skeletons.

Table 1: Representative C-C Bond Forming Reactions

| Reaction Type | Nucleophile | Product Class | Key Conditions |

| Friedel-Crafts Alkylation | Aromatic Compound (e.g., Benzene (B151609), Toluene) | Diaryl Methane Derivative | Lewis Acid (e.g., AlCl₃, ZnCl₂) |

| Grignard Reaction | RMgX | Substituted (4-Iodophenoxy)methane | Anhydrous Ether Solvent |

| Gilman Coupling | R₂CuLi | Substituted (4-Iodophenoxy)methane | Anhydrous Ether/THF |

This compound is highly effective for the alkylation of heteroatom nucleophiles, a reaction that is fundamental to the installation of the (4-iodophenoxy)methyl (IOM) group. This moiety can function as a protecting group for alcohols, phenols, amines, and thiols. wikipedia.orgorgsyn.org The reaction typically proceeds under mild basic conditions, where a base is used to deprotonate the heteroatom, increasing its nucleophilicity for attack on the chloromethyl carbon. harvard.edu

The protection of an alcohol, for instance, involves its conversion to the corresponding alkoxide with a non-nucleophilic base like sodium hydride or diisopropylethylamine, followed by treatment with this compound to yield the IOM-protected ether. orgsyn.orgyoutube.com This strategy is valuable in multistep synthesis where the reactivity of a hydroxyl or amino group needs to be temporarily masked. organic-chemistry.org

Table 2: Heteroatom Alkylation for Protective Group Installation

| Nucleophile | Functional Group | Product (Protected Group) | Typical Base |

| R-OH | Alcohol | R-O-CH₂-O-Ar-I (IOM Ether) | NaH, DIPEA |

| Ar-OH | Phenol (B47542) | Ar-O-CH₂-O-Ar-I (IOM Ether) | K₂CO₃, Cs₂CO₃ |

| R-NH₂ | Primary Amine | R-NH-CH₂-O-Ar-I (IOM Amine) | Et₃N, DIPEA |

| R-SH | Thiol | R-S-CH₂-O-Ar-I (IOM Thioether) | NaH, K₂CO₃ |

Where Ar-I represents the 4-iodophenyl group.

Precursor to Reactive Intermediates

Both functional groups of this compound can serve as precursors to distinct types of reactive intermediates, further expanding its synthetic utility.

Carbocations : The chloromethoxy group is an excellent precursor for generating a resonance-stabilized oxocarbenium ion, [(p-Iodo-Ph)-O=CH₂]⁺, especially in the presence of a Lewis acid. byjus.com This electrophilic intermediate is key to its utility in Friedel-Crafts reactions and can also be trapped by other weak nucleophiles.

Radicals : The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. nih.govnih.govrsc.org This can be achieved using radical initiators (e.g., AIBN with Bu₃SnH) or through photoredox catalysis. preprints.org The resulting aryl radical can participate in a variety of transformations, including radical cyclizations and intermolecular additions to alkenes and arenes. rsc.orgacs.org

Organometallics : The aryl iodide is a classic handle for the synthesis of organometallic reagents.

Organolithium and Grignard Reagents : Treatment with organolithium reagents (e.g., n-BuLi) or activated magnesium can lead to metal-halogen exchange, forming the corresponding aryllithium or Grignard reagent. These powerful nucleophiles can then react with a wide range of electrophiles. Care must be taken, as these strong nucleophiles/bases could potentially react with the chloromethoxy group.

Transition Metal-Catalyzed Cross-Coupling : The most common application of the aryl iodide is as a substrate in palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille). Oxidative addition of the C-I bond to a low-valent metal center is the key initiating step of these catalytic cycles. mdma.ch

Application in Complex Molecule Synthesis and Medicinal Chemistry Scaffolds

There is no available data in peer-reviewed literature detailing the use of this compound as a building block or intermediate in the total synthesis of complex molecules or in the generation of scaffolds for medicinal chemistry.

Polymer Chemistry and Materials Science Applications

No published research or patents indicate the use of this compound as a monomer, cross-linking agent, or functional additive in the fields of polymer chemistry or materials science.

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Reaction Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Chloromethoxy)-4-iodobenzene in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethoxy group. The aromatic region would likely show a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom would appear as one doublet, while the protons ortho to the chloromethoxy group would form another. The chemical shift of the methylene protons in the -O-CH₂-Cl group would be highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, likely appearing as a sharp singlet significantly downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon of the chloromethyl group would be readily identifiable by its chemical shift. The four aromatic carbons would also have characteristic shifts influenced by the attached iodine and chloromethoxy substituents.

Conformational Analysis: While the benzene ring is planar, the orientation of the chloromethoxy group relative to the ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. These studies could reveal the preferred rotational conformation of the C-O bond and any through-space interactions between the methylene protons and the aromatic protons.

Reaction Intermediates: NMR spectroscopy is also pivotal in identifying and characterizing transient intermediates in reactions involving this compound. For instance, in nucleophilic substitution reactions at the chloromethyl carbon, changes in the chemical shifts of the methylene and adjacent aromatic protons could be monitored to follow the progress of the reaction and detect the formation of any intermediate species.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic (ortho to -I) | 7.60 - 7.80 | Doublet | ~ 8-9 Hz |

| Aromatic (ortho to -OCH₂Cl) | 6.90 - 7.10 | Doublet | ~ 8-9 Hz |

Mass Spectrometry (MS) for Fragmentation Pathways and Reaction Monitoring

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of this compound, as well as its fragmentation behavior under ionization.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (268.48 g/mol ). The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and one iodine atom (monoisotopic at 127).

Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the loss of the chloromethyl radical (•CH₂Cl) to form a stable phenoxy cation. Another significant fragmentation would involve the cleavage of the C-I bond, leading to a chloromethoxy-phenyl cation. Further fragmentation of the benzene ring would also be observed.

Reaction Monitoring: Mass spectrometry is a powerful technique for monitoring the progress of reactions involving this compound. By analyzing aliquots of a reaction mixture over time, the disappearance of the starting material and the appearance of products can be quantified, providing kinetic information.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [C₇H₆ClIO]⁺ | 268/270 |

| [C₆H₄IO]⁺ | 219 |

| [C₇H₆ClO]⁺ | 141/143 |

| [C₆H₅I]⁺ | 204 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and the substituted benzene ring. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the aryl ether would be expected around 1250 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would likely be found in the 800-600 cm⁻¹ range. The C-I stretching vibration is typically weak and occurs at lower frequencies, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene ring and the C-I bond, which may be weak in the IR spectrum, would likely show strong signals in the Raman spectrum.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aryl Ether C-O Stretch | 1270 - 1230 |

| C-Cl Stretch | 800 - 600 |

X-ray Crystallography for Insights into Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation: A crystal structure of this compound would confirm the planar geometry of the benzene ring and provide precise measurements of the bond lengths and angles of the substituents. It would also reveal the solid-state conformation of the chloromethoxy group, including the torsion angle between the benzene ring and the C-O-CH₂Cl plane.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be governed by various intermolecular forces. Due to the presence of the iodine and chlorine atoms, halogen bonding could be a significant interaction, where the electrophilic region on one halogen atom interacts with a nucleophilic region on an adjacent molecule. Van der Waals forces and dipole-dipole interactions would also play a crucial role in the crystal packing.

Advanced Spectroscopic Techniques in Reaction Kinetics Studies

The kinetics of reactions involving this compound can be effectively studied using various spectroscopic techniques that allow for real-time monitoring of reactant and product concentrations.

Stopped-Flow Spectroscopy: For rapid reactions, such as certain nucleophilic substitutions on the chloromethyl group, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be employed. By rapidly mixing the reactants and monitoring the change in absorbance or fluorescence over milliseconds to seconds, rate constants can be determined.

In-situ NMR and IR Spectroscopy: For slower reactions, in-situ NMR or IR spectroscopy can be used to continuously monitor the reaction mixture within the spectrometer. This provides detailed information on the concentration changes of all detectable species, allowing for the elucidation of complex reaction mechanisms and the identification of any observable intermediates. These techniques are particularly valuable for studying reactions where the aromatic substitution pattern or the chloromethoxy group is altered.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 1-(Chloromethoxy)-4-iodobenzene, DFT calculations would be pivotal in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial electronic properties such as the distribution of electron density, electrostatic potential maps, and atomic charges.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the molecule. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's polarity. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical studies are invaluable for mapping out potential reaction mechanisms. For this compound, this could involve studying its hydrolysis, nucleophilic substitution reactions at the chloromethoxy group, or reactions involving the carbon-iodine bond.

By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different reaction pathways. This allows for the prediction of the most favorable reaction mechanism under specific conditions. Intrinsic Reaction Coordinate (IRC) calculations would further confirm that the identified transition states connect the reactants and products as expected.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While this compound has a relatively rigid aromatic core, the chloromethoxy group possesses conformational flexibility. Molecular dynamics (MD) simulations can explore the conformational landscape of this substituent, identifying the most stable rotamers and the energy barriers between them.

Furthermore, MD simulations are essential for understanding the role of the solvent. By simulating the molecule in a solvent box (e.g., water, methanol), one can study the solute-solvent interactions, the structure of the solvation shell, and the influence of the solvent on the molecule's conformation and reactivity.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their observed reactivity or biological activity. nih.govyoutube.com To develop a QSAR model for derivatives of this compound, a dataset of related compounds with known reactivity data would be required.

Various molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated. These can be categorized as constitutional, topological, geometrical, and quantum chemical descriptors. A multiple linear regression or other machine learning algorithm would then be used to build a model that can predict the reactivity of new, untested compounds in the same class. nih.gov

Frontier Molecular Orbital (FMO) Theory and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of the HOMO and LUMO of this compound would dictate its behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles.

The HOMO, being the orbital from which an electron is most easily removed, would indicate the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts an electron, would highlight the sites prone to nucleophilic attack. Analysis of the orbital coefficients would pinpoint the specific atoms contributing most to these frontier orbitals.

Derivatives, Analogues, and Structure Reactivity Correlations

Synthesis of Structurally Modified Analogues

The generation of analogues of 1-(chloromethoxy)-4-iodobenzene can be strategically approached by modifying either the halogen on the aryl ring or the chloromethoxy side chain.

The iodine atom on the benzene (B151609) ring can be replaced by other halogens (fluorine, chlorine, and bromine) to create a series of 1-(chloromethoxy)-4-halobenzene analogues. The synthesis of these compounds can be achieved through several established routes.

One common method involves the Sandmeyer reaction, starting from the corresponding 4-haloanilines. Diazotization of the aniline (B41778) followed by reaction with the appropriate copper(I) halide yields the desired aryl halide. scribd.com For instance, 4-bromoaniline (B143363) can be converted to 1-bromo-4-chlorobenzene (B145707) through this method. scribd.com Subsequent introduction of the chloromethoxy group, typically by reacting the corresponding 4-halophenol with formaldehyde (B43269) and hydrogen chloride, would yield the final product.

Alternatively, direct halogenation of chlorobenzene (B131634) or other suitable precursors can be employed. wikipedia.org For example, 1-fluoro-4-iodobenzene (B1293370) can be prepared by the iodination of fluorobenzene (B45895) or via the diazotization of 4-fluoroaniline. guidechem.com The synthesis of 1-bromo-4-chlorobenzene can also be accomplished from 4-chloroaniline (B138754) or via the bromination of chlorobenzene. wikipedia.org

| Analogue Name | Chemical Structure | Typical Synthetic Precursor | Common Synthetic Method |

|---|---|---|---|

| 1-(Chloromethoxy)-4-fluorobenzene | ClCH₂O-C₆H₄-F | 4-Fluorophenol | Chloromethylation |

| 1-(Chloromethoxy)-4-chlorobenzene | ClCH₂O-C₆H₄-Cl | 4-Chlorophenol | Chloromethylation |

| 1-(Chloromethoxy)-4-bromobenzene | ClCH₂O-C₆H₄-Br | 4-Bromophenol | Chloromethylation |

The chloromethoxy group (-OCH₂Cl) itself can be modified to create another class of analogues. The chlorine atom, being a good leaving group, can be substituted to form other halomethoxy derivatives such as fluoromethoxy, bromomethoxy, or iodomethoxy analogues. For instance, reacting this compound with a source of bromide or iodide ions, such as in a Finkelstein reaction, could potentially yield the corresponding 1-(bromomethoxy)- or 1-(iodomethoxy)-4-iodobenzene.

Furthermore, modifications to the methylene (B1212753) bridge are also conceivable, though more synthetically challenging. This could involve introducing substituents on the methyl group, altering its steric and electronic properties. The synthesis of related compounds like 1-bromo-4-((chloromethyl)sulfonyl)benzene highlights that modifications to the group attached to the aryl ring are synthetically feasible. biosynth.com

| Modified Analogue Name | Chemical Structure | Potential Synthetic Route |

|---|---|---|

| 1-(Bromomethoxy)-4-iodobenzene | BrCH₂O-C₆H₄-I | Finkelstein reaction on this compound |

| 1-(Fluoromethyl)-4-iodobenzene | FCH₂-C₆H₄-I | Halogen exchange from 1-(bromomethyl)-4-iodobenzene |

| 1-Iodo-4-(methoxymethyl)benzene | CH₃OCH₂-C₆H₄-I | Williamson ether synthesis from 4-iodobenzyl halide |

Comparative Reactivity Studies of Analogues

The reactivity of the aryl halide bond is a cornerstone of modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille reactions. nih.govrsc.org The identity of the halogen atom on the aromatic ring significantly influences the rate and efficiency of these transformations.

The general reactivity order for aryl halides in oxidative addition to a transition metal center (a key step in many cross-coupling reactions) is I > Br > Cl > F. researchgate.net This trend is attributed to the decreasing strength of the carbon-halogen bond down the group. Therefore, this compound is expected to be the most reactive analogue in this class of reactions, followed by the bromo, chloro, and fluoro derivatives, respectively.

For example, in a typical palladium-catalyzed Suzuki coupling reaction, the iodo-analogue would likely react under milder conditions (e.g., lower temperature, shorter reaction time) compared to the bromo- and chloro-analogues. researchgate.net The fluoro-analogue would be the most unreactive, often requiring specialized catalysts or harsher conditions to participate in cross-coupling.

The reactivity of the chloromethoxy group is primarily that of an alkyl halide. It readily undergoes nucleophilic substitution (Sₙ2) reactions. The nature of the halogen on the aromatic ring has a less direct, but still noticeable, electronic influence on this reactivity.

Electronic and Steric Effects on Reaction Outcomes

The outcome of reactions involving these analogues is governed by a delicate balance of electronic and steric effects.

Electronic Effects: The substituents on the benzene ring influence its electron density and reactivity through inductive and resonance effects.

The Hammett equation provides a quantitative way to assess the electronic influence of substituents on reaction rates. wikipedia.orgnumberanalytics.com The substituent constant, sigma (σ), indicates the electron-donating or electron-withdrawing ability of a group.

| Substituent | σₚ | Electronic Effect |

|---|---|---|

| -F | +0.06 | Weakly withdrawing |

| -Cl | +0.23 | Withdrawing |

| -Br | +0.23 | Withdrawing |

| -I | +0.18 | Withdrawing |

| -OCH₃ | -0.27 | Donating |

Steric Effects: The size of the substituents can influence reaction rates and regioselectivity by hindering the approach of reagents to a particular reaction site. youtube.com In the case of these analogues, the primary steric considerations would involve reactions at the positions ortho to the chloromethoxy group. While the chloromethoxy group is not exceptionally bulky, modifications to it or the use of very large reagents could lead to a preference for reaction at the less hindered para-position (the C-X bond). For example, in electrophilic aromatic substitution reactions, a bulky electrophile would preferentially attack at the position para to the directing group to minimize steric hindrance. youtube.com

Role in Catalysis and Organometallic Chemistry

Precursor to Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The formation of organometallic reagents such as Grignard, organolithium, and organozinc compounds typically involves the reaction of an organic halide with the corresponding metal. The carbon-iodine bond in 1-(chloromethoxy)-4-iodobenzene would theoretically be susceptible to such reactions.

Grignard Reagents: The synthesis of a Grignard reagent involves the reaction of an organohalide with magnesium metal. wikipedia.orgmnstate.edu The resulting organomagnesium halide is a potent nucleophile used in carbon-carbon bond formation. wikipedia.orgmnstate.edu However, no studies have been found that document the preparation of a Grignard reagent from this compound. The reactivity of the chloromethoxy group under Grignard formation conditions would also be a consideration.

Organolithium Reagents: Organolithium reagents are typically prepared by the reaction of an organic halide with lithium metal or through metal-halogen exchange. organicchemistrydata.orgmasterorganicchemistry.com These reagents are highly reactive nucleophiles and strong bases. slideshare.netyoutube.com There is no documented synthesis of an organolithium reagent derived from this compound in the reviewed literature.

Organozinc Reagents: Organozinc compounds can be prepared from organic halides and zinc metal, often requiring activated zinc. wikipedia.org They are generally less reactive than their Grignard and organolithium counterparts, which can offer advantages in terms of functional group tolerance. wikipedia.org Extensive searches have not yielded any reports on the synthesis or use of an organozinc reagent derived from this compound.

Table 1: Formation of Organometallic Reagents from this compound

| Organometallic Reagent | Precursor | Metal | Documented Synthesis/Findings |

|---|---|---|---|

| Grignard Reagent | This compound | Mg | No data available |

| Organolithium Reagent | This compound | Li | No data available |

| Organozinc Reagent | This compound | Zn | No data available |

Phosphine ligands are crucial in homogeneous catalysis, influencing the reactivity and selectivity of metal complexes. cfmot.dersc.org They are often synthesized from organometallic reagents (like Grignard or organolithium compounds) reacting with phosphorus halides. cfmot.de Given the lack of documented organometallic derivatives of this compound, it is unsurprising that there are no reports of it being used as a precursor to synthesize ligand scaffolds.

Furthermore, in catalytic cycles such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), aryl iodides are common substrates. nih.govuwindsor.canih.gov While this compound could theoretically participate as a coupling partner, no specific examples of its use in such catalytic cycles have been found in the scientific literature.

Table 2: Application of this compound in Catalysis

| Catalytic Application | Role of this compound | Documented Examples/Findings |

|---|---|---|

| Ligand Synthesis | Precursor for ligand scaffold | No data available |

| Catalytic Cross-Coupling | Coupling Partner | No data available |

Stoichiometric reactions involving organometallic reagents are fundamental in organic synthesis for the formation of new bonds. The hypothetical organometallic derivatives of this compound would be expected to undergo such reactions. For instance, an organolithium or Grignard derivative could react stoichiometrically with electrophiles like aldehydes, ketones, or esters. youtube.comumkc.edu However, as the formation of these organometallic reagents from this compound is not documented, there are consequently no reports on their subsequent stoichiometric reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The bifunctional nature of 1-(chloromethoxy)-4-iodobenzene makes it a valuable building block for streamlined, multi-step syntheses. The integration of this compound into flow chemistry and automated synthesis is a promising area of research. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers enhanced control over reaction parameters and increased safety, which is particularly beneficial when handling reactive intermediates. nih.gov

Automated synthesis platforms can be programmed to perform sequential reactions, allowing for the rapid generation of a library of compounds from a single starting material like this compound. This approach accelerates the discovery of new molecules with desired properties for applications in medicine and materials science.

A key advantage of flow chemistry is the ability to telescope reactions, where the output of one reactor is directly fed into the next. This minimizes purification steps and reduces waste. For example, an initial transformation on the chloromethyl group could be followed by a cross-coupling reaction at the iodo-position in a continuous, uninterrupted process.

Table 1: Comparison of Batch vs. Flow Chemistry for Aryl Halide Functionalization

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Can be lengthy, often requiring hours. | Significantly reduced, sometimes to minutes or seconds. nih.gov |

| Scalability | Can be difficult and require re-optimization. | More straightforward by running the system for longer periods. |

| Safety | Higher risk with hazardous reagents and intermediates. | Improved safety due to small reaction volumes and better heat transfer. |

| Process Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

Sustainable Synthesis and Environmental Considerations

Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, a trend that directly impacts the use of compounds like this compound. Research is geared towards developing environmentally friendly methods that reduce waste, use less toxic reagents, and are more energy-efficient. su.se

One area of active investigation is the replacement of traditional metal catalysts, such as palladium, with more abundant and less toxic alternatives like iron or copper for cross-coupling reactions involving aryl iodides. Furthermore, the development of metal-free reaction conditions is a significant goal. nih.govresearchgate.net The use of hypervalent iodine reagents, for instance, can facilitate arylation reactions without the need for transition metals. rsc.org

The environmental impact of halogenated aromatic compounds is also a critical consideration. mdpi.com While essential in synthesis, their persistence in the environment is a concern. acs.org Research into the biodegradation of such compounds is ongoing. Additionally, developing methods to recycle the iodine from waste streams is a key aspect of making the use of iodo-aromatics more sustainable. The formation of potentially toxic iodinated disinfection by-products in water treatment highlights the importance of understanding the environmental fate of iodine-containing compounds. nih.gov

Potential for Novel Reaction Discovery and Methodology Development

The distinct reactivity of the chloromethyl and iodo groups on the same benzene (B151609) ring in this compound presents opportunities for the discovery of new reactions and the development of innovative synthetic strategies. The differing nature of the C-Cl and C-I bonds allows for selective or orthogonal functionalization.

Recent advancements in photoredox catalysis have opened up new avenues for the activation of aryl iodides under mild conditions using visible light. rsc.org This technique can generate aryl radicals that can participate in a variety of transformations, including hydrogen atom transfer (HAT) reactions and cyclizations. rsc.org

Furthermore, the development of one-pot reactions that target multiple functional groups in a single operation is a highly sought-after goal in organic synthesis. For instance, a palladium-catalyzed one-pot amino-sulfonylation of aryl iodide derivatives has been reported, demonstrating the potential for complex molecule synthesis in a streamlined fashion. thieme-connect.com The synthesis of polysubstituted iodobenzene (B50100) derivatives from simpler starting materials via a Diels-Alder/oxidation/iodination reaction sequence is another example of novel methodology development. nih.gov

Advanced Materials and Nanotechnology Interface

The functional groups of this compound make it a versatile component for the creation of advanced materials and for interfacing with nanotechnology. The iodo group is a common precursor for cross-coupling reactions to build larger conjugated systems used in organic electronics. The chloromethoxy group can act as an anchor to surfaces or as a reactive site for polymerization.

In materials science, derivatives of iodobenzene are used to synthesize polymers and other materials with specific electronic or optical properties. For example, triarylamines, which can be synthesized from aryl halides, are building blocks for functional materials used in solar cells and LEDs. su.se

At the intersection of nanotechnology, iodoarenes are used to create functionalized nanoparticles. For instance, iodosylbenzene nanoparticles have been synthesized and shown to have enhanced reactivity as an oxidant. researchgate.net Palladium nanoparticles are effective catalysts for Suzuki cross-coupling reactions with iodobenzene, highlighting the synergy between nanoparticle catalysis and organoiodine chemistry. taylorandfrancis.com The ability to attach molecules to nanoparticle surfaces allows for the tuning of their properties for applications in catalysis, sensing, and medicine.

Table 2: Applications in Materials and Nanotechnology

| Application Area | Role of Iodobenzene Derivatives | Potential Outcome |

|---|---|---|

| Organic Electronics | Precursors to conjugated polymers and molecules. | Development of new materials for OLEDs and solar cells. su.se |

| Nanoparticle Functionalization | Building blocks for creating nanoparticle-based oxidants. | Enhanced reactivity and solubility of nanocatalysts. researchgate.net |

| Catalysis | Substrates for nanoparticle-catalyzed reactions. | Efficient and recyclable catalytic systems. taylorandfrancis.com |

| Polymer Science | Monomers or functionalizing agents for polymers. | Creation of polymers with tailored properties. thieme-connect.com |

Q & A

Q. How can 1-(Chloromethoxy)-4-iodobenzene be synthesized, and what are critical reaction conditions?

The compound is synthesized via nucleophilic substitution or alkylation. For example, 1-((chloromethoxy)methyl)-4-methoxybenzene was prepared by reacting toluene with triphenylphosphine (PPh₃) at 80–90°C for 24 hours . Another method involves reacting 4-iodophenol with 1-bromo-4-chlorobutane in dry DMF using K₂CO₃ as a base under argon, achieving moderate yields . Key considerations include solvent purity, temperature control, and inert atmosphere to prevent side reactions.

Q. What analytical methods are suitable for characterizing this compound?

High-resolution electrospray ionization mass spectrometry (HRESI-MS) and NMR spectroscopy are critical for structural confirmation. HRESI-MS provides precise molecular weight data, while ¹H/¹³C NMR identifies functional groups and substitution patterns . Gas chromatography (GC) and GC-MS are used to assess purity (>98% in commercial samples) .

Q. How do solubility properties influence experimental design with this compound?

The compound is insoluble in water but soluble in ethanol, acetone, and toluene. Solubility in ethanol (s EtOH) and nitrobenzene (s PhNO₂) is noted in the CRC Handbook . Stability in polar aprotic solvents like DMF makes it suitable for SN2 reactions, while halogenated solvents (e.g., chloroform) are ideal for spectroscopic analysis .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic applications of halogenated benzene derivatives like this compound?

Chloro- and iodo-substituents act as directing groups in cross-coupling reactions. For instance, Au(I)-SbF₆ complexes catalyze C–H activation in similar substrates, with HRESI-MS and NMR revealing intermediates like [Au(I)-L]⁺ species . Mechanistic studies require kinetic monitoring (e.g., variable-temperature NMR) to track substituent effects on reaction rates.

Q. How can functionalization of this compound enable heterocyclic synthesis?

The iodine atom facilitates Sonogashira or Suzuki couplings. For example, 1-(azidomethyl)-4-iodobenzene derivatives undergo click chemistry with alkynes to form 1,2,3-triazoles, a scaffold for bioactive molecules . Fluorinated analogs (e.g., bromodifluoromethyl derivatives) can be synthesized via halogen exchange, as shown in HRESI-MS data for 1-(bromodifluoromethyl)-4-iodobenzene .

Q. What strategies resolve contradictions in reported synthetic yields for chloro-iodo benzene derivatives?

Discrepancies arise from varying catalysts or solvents. For example, PPh₃ in toluene achieves 80% yield over two steps , while K₂CO₃ in DMF gives lower efficiency . Systematic optimization (e.g., solvent screening via DOE) and impurity profiling (GC-MS) are recommended to identify optimal conditions .

Q. How does steric hindrance from the chloromethoxy group affect regioselectivity in electrophilic substitutions?

The electron-withdrawing chloro group deactivates the benzene ring, directing electrophiles to the para position relative to iodine. This is validated by crystallographic data in related Au(I) complexes, where steric effects dominate over electronic factors . Computational modeling (DFT) can further predict substituent effects on reaction pathways.

Q. What are the thermal stability and decomposition pathways of this compound under reflux conditions?

Thermal gravimetric analysis (TGA) data for analogous chloro-iodo benzenes show decomposition above 200°C . Decomposition via C–I bond cleavage is likely, forming iodobenzene byproducts. Stability tests under catalytic conditions (e.g., Au(I) systems) should monitor mass loss via HRESI-MS .

Methodological and Data Analysis Questions

Q. How can kinetic isotope effects (KIEs) be studied in reactions involving this compound?

Isotopic labeling (e.g., deuterated solvents) combined with HRESI-MS or NMR time-course experiments can quantify KIEs. For example, ¹³C-labeled analogs reveal transition-state structures in Au(I)-catalyzed reactions . Parallel monitoring of intermediates (e.g., iodonium species) is critical for accurate KIE interpretation.

Q. What protocols ensure reproducibility in synthesizing derivatives for corrosion inhibition studies?

Triazole derivatives synthesized via click chemistry require strict stoichiometric control (azide:alkyne = 1:1) and Cu(I) catalysts . Electrochemical impedance spectroscopy (EIS) should validate corrosion inhibition efficiency, with data normalized to control samples (e.g., unsubstituted benzene analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.